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molecular formula C8H8N2O B184328 2-Methylimidazo[1,2-a]pyridin-8-ol CAS No. 79707-11-2

2-Methylimidazo[1,2-a]pyridin-8-ol

Cat. No. B184328
M. Wt: 148.16 g/mol
InChI Key: QWKYLVGNKWERLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04450164

Procedure details

A mixture of 2-amino-3-hydroxypyridine (1,000 g) and chloroacetone (845 g) in 7.57 liters of ethanol was heated under reflux for 20 hrs. Most of the ethanol was removed by distillation and the residual material was dissolved in 7.57 liters of water. This solution was extracted four times with 1.2 liter portions of dichloromethane. The combined extracts were washed with 1 liter of water and this was combined with the aqueous solution. This solution was then adjusted to pH 11.5-12 with 850 ml of 50%sodium hydroxide. This basic solution was extracted three times with 1.2 liters of dichloromethane. The combined dichloromethane extracts were washed with 1 liter of H2O and this was added to the basic solution.This solution was chilled in an ice bath and the pH adjusted to 7 with 1.45liters of 6 N hydrochloric acid. After standing overnight, the product was collected, washed with water, and dried. The product was recrystallized from dichloromethane/methanol to give the intermediate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
845 g
Type
reactant
Reaction Step One
Quantity
7.57 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.Cl[CH2:10][C:11](=O)[CH3:12]>C(O)C>[OH:8][C:7]1[C:2]2[N:3]([CH:10]=[C:11]([CH3:12])[N:1]=2)[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1O
Name
Quantity
845 g
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
7.57 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hrs
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Most of the ethanol was removed by distillation
DISSOLUTION
Type
DISSOLUTION
Details
the residual material was dissolved in 7.57 liters of water
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted four times with 1.2 liter portions of dichloromethane
WASH
Type
WASH
Details
The combined extracts were washed with 1 liter of water
EXTRACTION
Type
EXTRACTION
Details
This basic solution was extracted three times with 1.2 liters of dichloromethane
WASH
Type
WASH
Details
The combined dichloromethane extracts were washed with 1 liter of H2O
ADDITION
Type
ADDITION
Details
this was added to the basic solution.This solution
TEMPERATURE
Type
TEMPERATURE
Details
was chilled in an ice bath
CUSTOM
Type
CUSTOM
Details
the product was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from dichloromethane/methanol
CUSTOM
Type
CUSTOM
Details
to give the intermediate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC=1C=2N(C=CC1)C=C(N2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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